B1576169 Liver-expressed antimicrobial peptide-2

Liver-expressed antimicrobial peptide-2

Cat. No.: B1576169
Attention: For research use only. Not for human or veterinary use.
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Description

Liver-expressed antimicrobial peptide-2 (LEAP-2) is a 40-amino acid, cysteine-rich cationic peptide first isolated from human blood ultrafiltrate in 2003 . It is encoded by a gene on chromosome 5q31 in humans and is highly conserved across vertebrates . LEAP-2 is primarily expressed in the liver and small intestine, with tissue-specific transcripts (350 bp and 550 bp) observed in humans . Its mature form, generated via furin-like cleavage, contains two disulfide bonds (Cys1–Cys3 and Cys2–Cys4) critical for structural stability and antimicrobial activity . Unlike classical antimicrobial peptides, LEAP-2 exhibits dual roles: (1) antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) at micromolar concentrations and (2) metabolic regulation as an endogenous antagonist of the ghrelin receptor (GHSR1a), suppressing appetite and glucose mobilization .

Properties

bioactivity

Antimicrobial

sequence

LRRIARMTPLWRIMNSKPFGAYCQNNYECSTGLCRAGHCSTS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities to Antimicrobial Peptides

Feature LEAP-2 LEAP-1/Hepcidin Defensins
Charge Cationic (+7 at pH 7) Cationic (+2 to +4) Cationic (+2 to +11)
Disulfide Bonds Two bonds (1–3, 2–4) Four bonds (1–8, 2–5, 3–6, 4–7) Three bonds (α-defensins: 1–6, 2–4, 3–5)
Expression Site Liver, small intestine Liver Immune cells, epithelial tissues
Antimicrobial Targets Gram-positive bacteria (e.g., Bacillus spp.) Broad-spectrum (bacteria, fungi) Broad-spectrum (bacteria, viruses)
Mechanism Intracellular targeting Iron homeostasis via ferroportin Membrane disruption

Key Findings :

  • LEAP-2 shares cationic and disulfide-rich features with defensins and LEAP-1/hepcidin but lacks sequence homology .
  • Its antimicrobial activity (MIC ~10–50 µM) is comparable to defensins but narrower in spectrum .

Metabolic Regulation vs. Ghrelin and Other Hormones

Parameter LEAP-2 Ghrelin Other Metabolic Peptides (e.g., Leptin)
Role in Appetite Suppresses food intake via GHSR1a antagonism Stimulates appetite via GHSR1a agonism Suppresses appetite (leptin)
Postprandial Response Increases postprandially Decreases postprandially Varies (e.g., leptin increases)
Glucose Regulation Inhibits ghrelin-induced glucose mobilization Promotes glucose release Insulin sensitization (leptin)
Clinical Relevance Potential therapeutic target for obesity/T2D Target for cachexia Obesity, metabolic syndrome

Key Findings :

  • LEAP-2 and ghrelin exhibit reciprocal postprandial dynamics, with LEAP-2 inversely correlating with hunger sensation .
  • LEAP-2’s N-terminal domain (residues 1–14) is critical for GHSR1a binding, while the C-terminal domain (15–40) mediates antimicrobial activity .

Evolutionary and Expression Conservation

  • Evolution: LEAP-2 is conserved in mammals, birds, fish, and amphibians, suggesting ancestral immune/metabolic roles . For example, zebrafish LEAP-2 retains antimicrobial and immunomodulatory functions .
  • Regulation : LEAP-2 expression is suppressed by fasting and induced by bacterial infection (e.g., Salmonella in chickens) , contrasting with defensins, which are primarily infection-responsive .

Unique Characteristics of LEAP-2

Dual Functionality : Combines antimicrobial and metabolic regulation, a rarity among peptides .

Structural Uniqueness: No homology to other peptides despite shared cationic/disulfide traits .

Therapeutic Potential: LEAP-2 analogs show promise in obesity and diabetes by modulating ghrelin signaling .

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